Introduction: The Critical Role of a Nitrosamine Impurity Standard
Introduction: The Critical Role of a Nitrosamine Impurity Standard
An In-depth Technical Guide to 4-Nitrosomethylaminopyridine (CAS 16219-99-1): Properties, Synthesis, and Application in Pharmaceutical Quality Control
4-Nitrosomethylaminopyridine (NMAP), registered under CAS number 16219-99-1, is a heterocyclic N-nitrosamine compound.[1] While not a therapeutic agent itself, NMAP has emerged as a molecule of significant importance within the pharmaceutical industry. Its primary and critical function is to serve as a high-purity analytical reference standard.[1][2][3] In an era of heightened regulatory scrutiny concerning potentially genotoxic impurities in drug products, the availability of well-characterized standards like NMAP is indispensable.
The presence of nitrosamine impurities in pharmaceuticals, even at trace levels, is a major concern for global regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) due to the classification of many compounds in this class as probable or suspected human carcinogens.[1][4] NMAP is utilized by researchers, scientists, and drug development professionals for the development and validation of sensitive analytical methods designed to detect and quantify such impurities in active pharmaceutical ingredients (APIs) and finished drug products.[1][2] This guide provides a comprehensive overview of the core properties, synthesis, and application of 4-Nitrosomethylaminopyridine, offering field-proven insights for its effective use in a quality control and drug development setting.
Physicochemical and Structural Properties
A thorough understanding of a reference standard's physical and chemical properties is fundamental to its correct handling, storage, and application in analytical methodologies. NMAP is typically described as an off-white solid, with key properties compiled from various databases and supplier technical sheets.[5]
Table 1: Chemical Identity and Physicochemical Properties of 4-Nitrosomethylaminopyridine
| Property | Value | Source(s) |
| IUPAC Name | N-methyl-N-pyridin-4-ylnitrous amide | [1][6] |
| Synonyms | 4-(Methylnitrosamino)pyridine, N-Methyl-N-nitroso-4-aminopyridine | [6][7][] |
| CAS Number | 16219-99-1 | [6][7] |
| Molecular Formula | C₆H₇N₃O | [6][7] |
| Molecular Weight | 137.14 g/mol | [3][6][9] |
| Appearance | Off-white solid | [5] |
| Boiling Point | 286.6 °C at 760 mmHg (Predicted/Calculated) | [4][7] |
| Density | 1.17 g/cm³ (Predicted/Calculated) | [7][10] |
| Vapor Pressure | 0.00262 mmHg at 25°C | [7][10] |
| pKa | 2.94 ± 0.10 (Predicted) | [4][7] |
| Flash Point | 127.1 °C | [7] |
| Solubility | Soluble in Methanol (MEOH), Acetonitrile | [5][11] |
| Storage | 2-8 °C | [5][] |
Note: Some physical properties, such as boiling point and density, are predicted values from computational models.
Caption: Chemical structure of 4-Nitrosomethylaminopyridine (NMAP).
Synthesis and Mechanism of Formation
The principal and most common method for the synthesis of 4-Nitrosomethylaminopyridine is the N-nitrosation of its secondary amine precursor, 4-methylaminopyridine.[1] This reaction is a classic example of electrophilic substitution at a nitrogen atom.
Causality of Experimental Choices
The reaction is typically conducted under acidic conditions. This is a critical choice because the acid (e.g., sulfuric or hydrochloric acid) protonates the nitrite salt (commonly sodium nitrite, NaNO₂), generating nitrous acid (HNO₂). The nitrous acid is then further protonated and loses water to form the highly reactive electrophile, the nitrosonium ion (NO⁺) .[1] The lone pair of electrons on the nitrogen atom of the methylamino group of 4-methylaminopyridine then acts as a nucleophile, attacking the electrophilic nitrosonium ion.[1]
Temperature control, for instance, maintaining a range of 45–50°C as cited in general industrial protocols, is crucial to prevent unwanted side reactions and decomposition of the thermally sensitive nitrous acid.[1]
Caption: Synthesis pathway for 4-Nitrosomethylaminopyridine (NMAP).
Experimental Protocol: General N-Nitrosation Procedure
The following is a generalized, illustrative protocol based on the established chemistry for N-nitrosation. Specific quantities and conditions must be optimized for laboratory scale and safety considerations.
-
Dissolution: Dissolve the precursor amine, 4-methylaminopyridine, in a suitable acidic aqueous solution (e.g., dilute sulfuric acid) in a reaction vessel equipped with a stirrer and temperature probe.
-
Cooling: Cool the solution to a controlled temperature, typically between 0-10°C, to manage the exothermic nature of the reaction and the stability of nitrous acid.
-
Nitrosating Agent Addition: Prepare a separate aqueous solution of sodium nitrite (NaNO₂). Add this solution dropwise to the stirred amine solution. The rate of addition is critical to maintain the desired temperature range.
-
Reaction Monitoring: Monitor the reaction progress. A simple qualitative test, such as using potassium iodide-starch paper, can be used to check for the presence of excess nitrous acid, which indicates the completion of the reaction.
-
Work-up: Once the reaction is complete, neutralize the excess acid carefully with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral or slightly basic.
-
Extraction & Purification: Extract the product from the aqueous layer using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as column chromatography or recrystallization to achieve the high purity required for a reference standard.
Application in Pharmaceutical Analysis and Quality Control
The primary utility of 4-Nitrosomethylaminopyridine is as a fully characterized impurity reference standard for analytical applications within the pharmaceutical industry.[1] It is essential for method development, validation, and routine quality control (QC) testing.[1][2] Its use is particularly relevant for drug products such as Asenapine, Isoniazid, and Valsartan, where related secondary amines could potentially form nitrosamine impurities.[3][][9]
The workflow involves using a precisely weighed amount of the high-purity NMAP standard to prepare stock and working solutions of known concentrations. These solutions are then used to:
-
Develop and Optimize Analytical Methods: In techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), the standard is used to determine the retention time and response factor of NMAP, allowing for the optimization of separation and detection parameters.
-
Validate Methods (AMV): The standard is used to establish key validation parameters such as specificity, linearity, accuracy, precision, and sensitivity, including the Limit of Detection (LOD) and Limit of Quantification (LOQ). This ensures the analytical method is reliable and fit for its intended purpose.
-
Quantify Impurities in QC: During routine QC testing of API batches or finished products, the NMAP standard is used to create a calibration curve. The response of any potential NMAP impurity found in the test sample is compared against this curve to accurately determine its concentration, ensuring it remains below the strict safety thresholds set by regulators.[1][12]
Caption: Use of NMAP reference standard in a typical QC workflow.
Spectroscopic Profile and Characterization
As a reference material, NMAP must be supplied with comprehensive characterization data to ensure its identity and purity.[1][2] Standard characterization includes techniques like HPLC, Mass Spectrometry, ¹H NMR, and FT-IR.[1][3]
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides structural confirmation. For NMAP, the spectrum would be expected to show distinct signals for the protons on the pyridine ring and a singlet for the three protons of the methyl (-CH₃) group. The chemical shifts and coupling patterns of the aromatic protons would confirm the 4-substitution pattern on the pyridine ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information on the carbon skeleton of the molecule, complementing the ¹H NMR data.
-
Mass Spectrometry (MS): Typically coupled with LC (LC-MS), this confirms the molecular weight of the compound (137.14 g/mol ) by identifying the molecular ion peak (e.g., [M+H]⁺ at m/z 138.1).[3][5]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Used to identify the functional groups present in the molecule. The spectrum of NMAP would show characteristic absorption bands for N=O (nitroso) stretching, C-N stretching, and aromatic C=C and C-H bonds of the pyridine ring.
-
HPLC: This is the primary technique for determining the purity of the reference standard, typically reported as >95% or higher.[5][]
Toxicology and Safe Handling
The safety profile of NMAP is of paramount importance due to its classification and the general concern for N-nitrosamines.
Table 2: GHS Hazard Classification for 4-Nitrosomethylaminopyridine
| Hazard Code | Hazard Statement | Class |
| H301 | Toxic if swallowed | Acute Toxicity, Oral (Category 3) |
| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |
| H351 | Suspected of causing cancer | Carcinogenicity (Category 2) |
| Source: Aggregated GHS information from ECHA C&L Inventory.[6] |
The compound is listed as a poison by ingestion.[4][13] While many N-nitroso compounds are known carcinogens, one long-term study in rats reportedly found 4-NMPY to be non-carcinogenic.[1] However, given the GHS classification and the structural alerts for genotoxicity, it must be handled with extreme caution as a potential carcinogen.[4][6] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[4][13]
Mandatory Safety Protocols
Due to its hazardous nature, strict safety protocols must be followed when handling NMAP.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-impermeable gloves (e.g., nitrile), and safety glasses with side shields or goggles.[10]
-
Ventilation: Handle the compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10]
-
Handling: Avoid contact with skin and eyes.[10] Avoid formation of dust. Use non-sparking tools and ensure proper grounding to prevent electrostatic discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[10] The recommended storage temperature is 2-8°C.[5][]
-
Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains.[10]
Conclusion
4-Nitrosomethylaminopyridine (CAS 16219-99-1) is a vital tool for the pharmaceutical industry. Its role as a high-purity, well-characterized reference standard is central to the robust control of genotoxic impurities in drug manufacturing. By enabling the development, validation, and execution of sensitive analytical methods, NMAP empowers scientists and quality control professionals to ensure that pharmaceutical products meet the stringent safety and quality standards demanded by regulatory authorities and expected by patients. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective and responsible application in advancing drug safety.
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